5-Bromo-3-chloro-2-iodobenzonitrile
Description
5-Bromo-3-chloro-2-iodobenzonitrile: is an organic compound with the molecular formula C7H2BrClIN and a molecular weight of 342.36 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzonitrile core. It is commonly used in various chemical research and industrial applications due to its unique reactivity and properties.
Properties
IUPAC Name |
5-bromo-3-chloro-2-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClIN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXCHLAUBNJQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the sequential introduction of bromine, chlorine, and iodine atoms to the benzonitrile ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted benzonitriles depending on the nucleophile or electrophile used.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Amines and other reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Bromo-3-chloro-2-iodobenzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and as a probe to study biochemical pathways .
Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs and diagnostic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
- 3-Bromo-2-chloro-5-iodobenzonitrile
- 4-Bromo-2-chloro-6-iodobenzonitrile
- 2-Bromo-4-chloro-5-iodobenzonitrile
Comparison: 5-Bromo-3-chloro-2-iodobenzonitrile is unique due to the specific positions of the halogen atoms on the benzonitrile ring. This unique arrangement influences its reactivity and properties, making it distinct from other similar compounds .
Biological Activity
5-Bromo-3-chloro-2-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.
This compound is characterized by the presence of multiple halogen atoms, which significantly influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including substitution and reduction, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms can participate in nucleophilic substitutions and form reactive intermediates that may affect the function of proteins and nucleic acids.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth.
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
- Enzyme Inhibition : The compound has also been studied for its ability to inhibit specific enzymes, which could be leveraged in therapeutic applications. For example, it has shown inhibitory effects on certain kinases involved in cancer progression.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : In a recent study, the compound was tested against a panel of bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, suggesting significant antimicrobial potential.
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
| Pseudomonas aeruginosa | 128 |
- Study on Anticancer Effects : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 μM after 48 hours.
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
